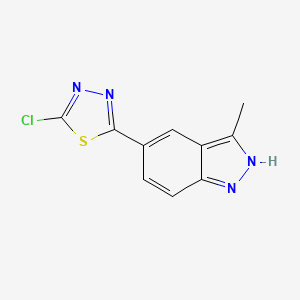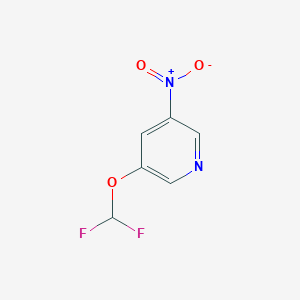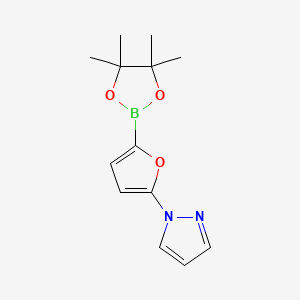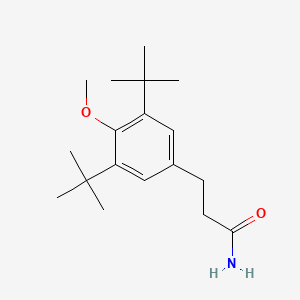
2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole typically involves the reaction of 3-methyl-1H-indazole-5-amine with appropriate thiadiazole precursors under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-indazol-5-amine: A precursor in the synthesis of the target compound.
5-Methyl-1H-indazol-4-amine: Another indazole derivative with similar structural features.
Uniqueness
2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole is unique due to the presence of both the indazole and thiadiazole rings, which confer specific chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C10H7ClN4S |
|---|---|
Poids moléculaire |
250.71 g/mol |
Nom IUPAC |
2-chloro-5-(3-methyl-2H-indazol-5-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H7ClN4S/c1-5-7-4-6(2-3-8(7)13-12-5)9-14-15-10(11)16-9/h2-4H,1H3,(H,12,13) |
Clé InChI |
GBYXEMMAGXWJDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NN1)C3=NN=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)

![(R)-2,2,2-Trifluoro-N-(3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide](/img/structure/B12972153.png)




![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)


